molecular formula C13H23NO4 B14389411 5-Nitrotridecane-2,6-dione CAS No. 88072-90-6

5-Nitrotridecane-2,6-dione

Cat. No.: B14389411
CAS No.: 88072-90-6
M. Wt: 257.33 g/mol
InChI Key: WOESFWAHUQUCFX-UHFFFAOYSA-N
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Description

5-Nitrotridecane-2,6-dione is an organic compound characterized by the presence of a nitro group and two ketone functionalities on a tridecane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitrotridecane-2,6-dione typically involves the nitration of tridecane-2,6-dione. This can be achieved through the reaction of tridecane-2,6-dione with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require controlled temperatures to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Nitrotridecane-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted tridecane-2,6-dione compounds.

Scientific Research Applications

5-Nitrotridecane-2,6-dione has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in studies involving the interaction of nitro compounds with biological systems.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 5-Nitrotridecane-2,6-dione involves its interaction with molecular targets through its nitro and ketone functionalities. The nitro group can participate in redox reactions, while the ketone groups can form hydrogen bonds and interact with nucleophiles. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-5-nitrotridecane-2,6-dione
  • 2,4-Dinitrotridecane-2,6-dione
  • 5-Nitro-2,6-dioxoheptadecane

Uniqueness

5-Nitrotridecane-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis and industrial applications.

Properties

CAS No.

88072-90-6

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

5-nitrotridecane-2,6-dione

InChI

InChI=1S/C13H23NO4/c1-3-4-5-6-7-8-13(16)12(14(17)18)10-9-11(2)15/h12H,3-10H2,1-2H3

InChI Key

WOESFWAHUQUCFX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)C(CCC(=O)C)[N+](=O)[O-]

Origin of Product

United States

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